

PF-06685249: A Technical Guide for Metabolic Disease Research

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Compound of Interest

Compound Name: PF-06685249

Cat. No.: B15540997

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Introduction

PF-06685249 is a potent and orally active allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Its potential as a therapeutic agent for metabolic diseases, particularly diabetic nephropathy, has been a subject of preclinical investigation. This technical guide provides a comprehensive overview of **PF-06685249**, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant signaling pathways to support further research and development in the field of metabolic diseases.

Mechanism of Action

PF-06685249 functions as a direct allosteric activator of the AMPK $\alpha 1\beta 1\gamma 1$ isoform.[1][2] AMPK is a master regulator of cellular energy homeostasis, and its activation initiates a cascade of events aimed at restoring energy balance.[3] In the context of metabolic diseases, AMPK activation leads to the phosphorylation and inhibition of key enzymes involved in anabolic pathways such as fatty acid and cholesterol synthesis, while stimulating catabolic processes like fatty acid oxidation and glucose uptake.[3]

The primary molecular target of **PF-06685249** is the AMPK heterotrimeric complex. By binding to this complex, **PF-06685249** induces a conformational change that enhances its kinase activity, leading to the phosphorylation of downstream targets.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for **PF-06685249** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of **PF-06685249**

Parameter	Value	Target	Assay
EC50	12 nM	Recombinant Human AMPK $\alpha 1\beta 1\gamma 1$	In Vitro Kinase Assay
KD	14 nM	Recombinant Human AMPK $\alpha 1\beta 1\gamma 1$	Surface Plasmon Resonance (SPR)

Table 2: Preclinical Pharmacokinetics of **PF-06685249** in Rats

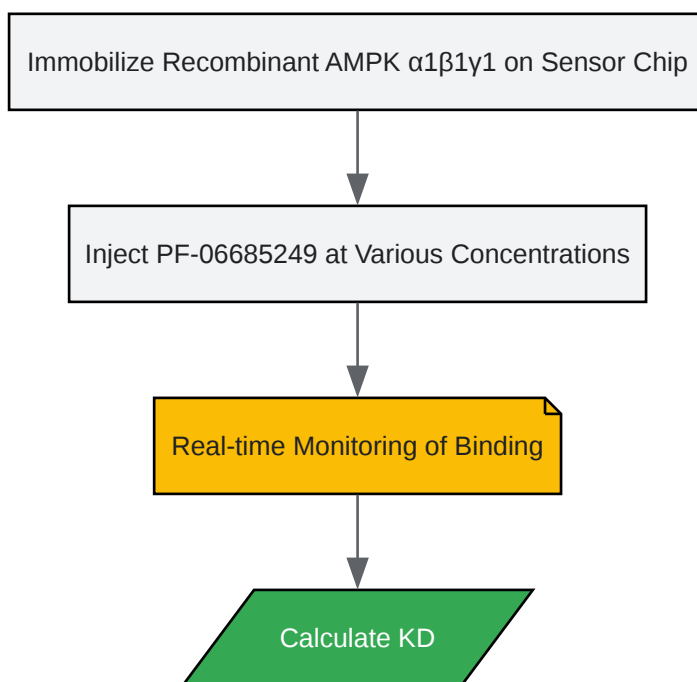
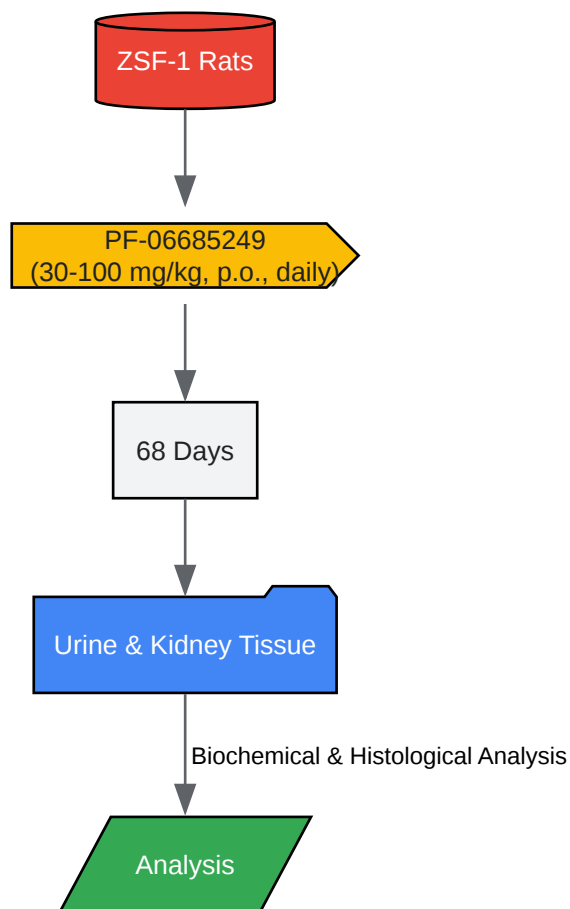
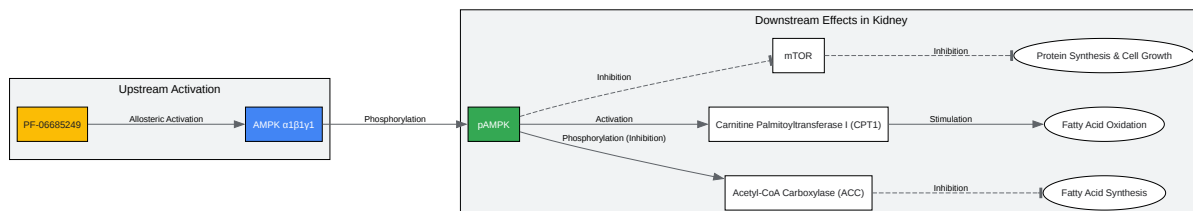
Parameter	Value	Species	Route of Administration
Oral Absorption	Desirable	Rat	Oral
Plasma Clearance	Low	Rat	Not specified
Renal Clearance	Negligible	Rat	Not specified

Table 3: Preclinical Efficacy of **PF-06685249** in the ZSF-1 Rat Model of Diabetic Nephropathy

Parameter	Dosage	Duration	Outcome
Renal Function	30-100 mg/kg, once daily	68 days	Improved renal function
pAMPK/tAMPK Ratio	30-100 mg/kg, once daily	3 or 68 days	Increased ratio in renal pole tissue

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.



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